

6-Chloro-5-iodonicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-5-iodonicotinic acid

Cat. No.: B1358417

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloro-5-iodonicotinic Acid** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **6-Chloro-5-iodonicotinic acid**, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development. The document details its core chemical and physical properties, outlines a representative synthetic pathway and purification protocol, and explores its strategic importance as a versatile building block in medicinal chemistry. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a critical resource for its application in the synthesis of novel chemical entities.

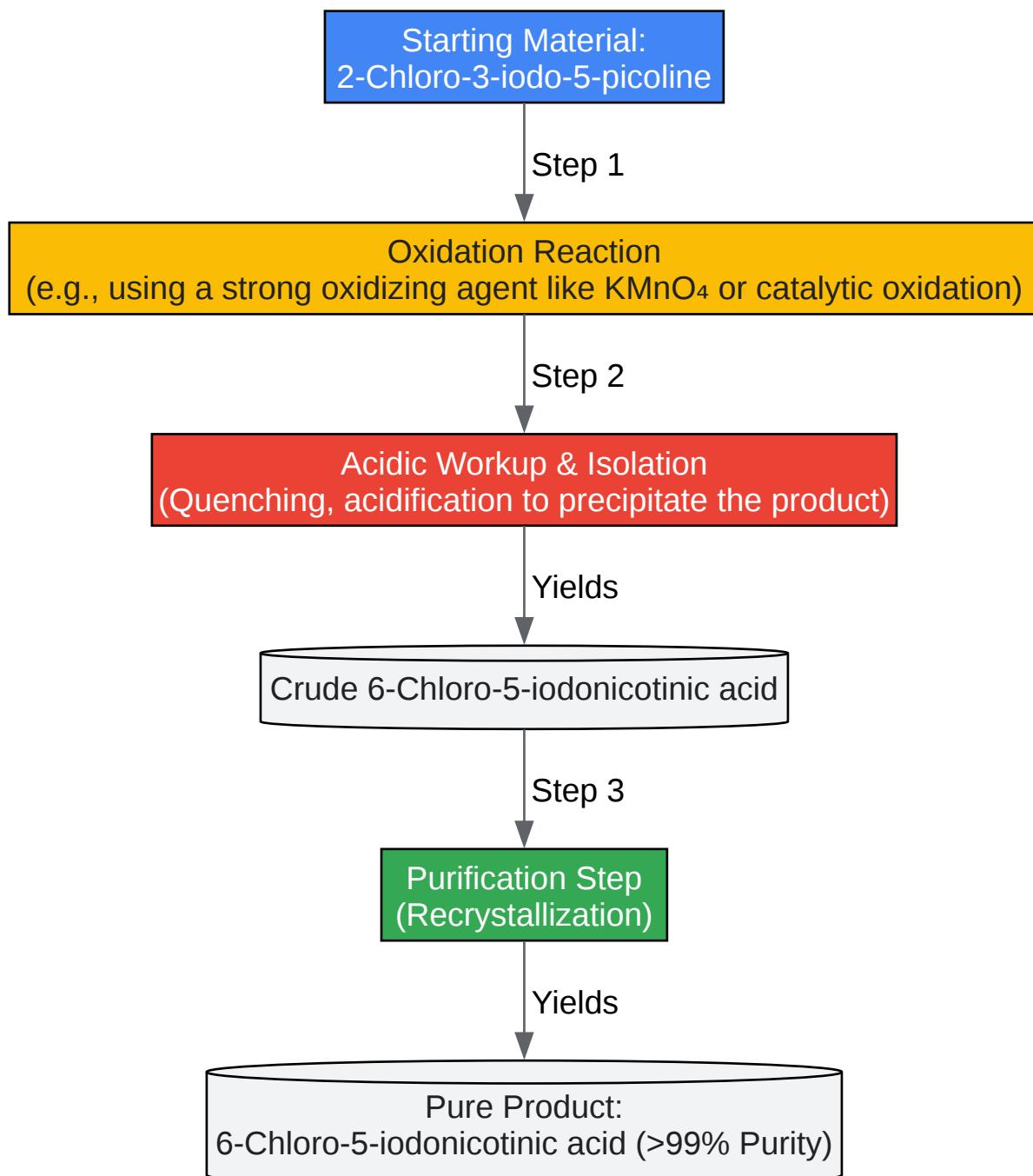
Introduction: A Key Heterocyclic Building Block

6-Chloro-5-iodonicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group, a chlorine atom, and an iodine atom at specific positions. This unique combination of functional groups makes it a highly versatile reagent, offering multiple reactive sites for chemical modification. The presence of halogens, particularly chlorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability and binding affinity.^{[1][2]} This guide provides an in-depth look at the foundational data, synthesis, and strategic applications of this important compound.

Core Physicochemical and Identity Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a research setting. The data for **6-Chloro-5-iodonicotinic acid** is summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₃ ClINO ₂	[3]
Molecular Weight	283.45 g/mol	[3]
CAS Number	59782-87-5	[3]
Appearance	Off-white to light yellow solid	[3]
Melting Point	196-198 °C	[3]
Boiling Point (Predicted)	411.8 ± 45.0 °C	[3]
Density (Predicted)	2.193 ± 0.06 g/cm ³	[3]
pKa (Predicted)	2.89 ± 0.10	[3]


Synthesis and Purification Workflow

The reliable synthesis and purification of starting materials are critical for the success of any multi-step chemical synthesis campaign. The methodologies must be robust, scalable, and yield a product of high purity to avoid complications in subsequent reactions.

Representative Synthesis Pathway

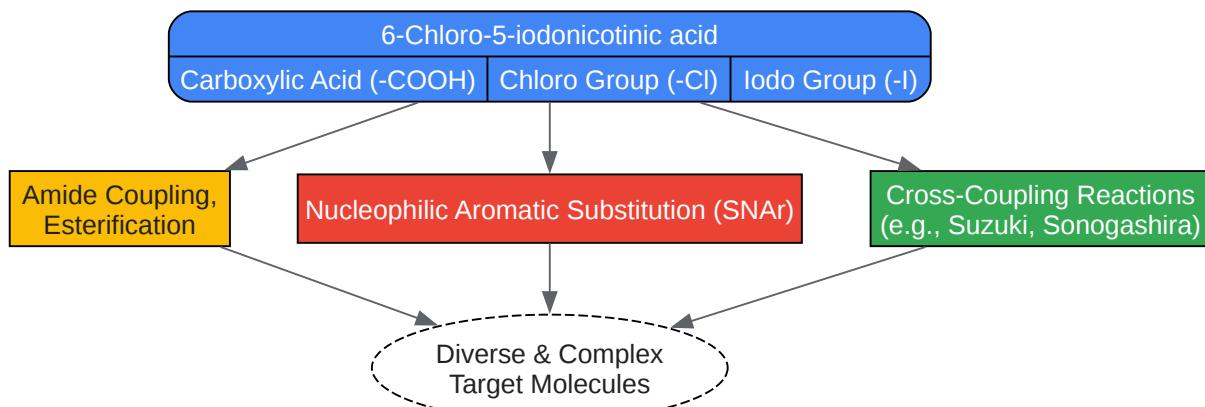
A common and practical method for preparing **6-Chloro-5-iodonicotinic acid** involves the oxidation of 2-chloro-3-iodo-5-picoline (2-chloro-3-iodo-5-methylpyridine).[3]

Rationale for Pathway Selection: This pathway is often selected due to the commercial availability of the starting picoline derivative. Oxidation of a methyl group on an electron-deficient pyridine ring to a carboxylic acid is a standard and well-documented transformation in organic chemistry. This method avoids more hazardous or environmentally challenging reagents that may be required for other synthetic routes.[4]

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis and purification of **6-Chloro-5-iodonicotinic acid**.

Self-Validating Purification Protocol


Achieving high purity is essential for an intermediate, as impurities can interfere with downstream reactions. A purification method based on recrystallization is highly effective for crystalline solids like this compound. This protocol is self-validating because the final purity is confirmed by an independent analytical method (e.g., HPLC), and the consistent melting point of the purified product serves as an indicator of purity.

Protocol: Recrystallization

- Solvent Selection: Choose a suitable solvent system. For related compounds like 6-chloronicotinic acid, methanol is an effective recrystallization solvent.[5][6] The target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Dissolution: Place the crude **6-Chloro-5-iodonicotinic acid** in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., methanol). Heat the mixture to reflux with stirring until all the solid dissolves.
- Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and maintain reflux for 5-10 minutes. The activated carbon adsorbs colored impurities.
- Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
- Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. For maximum yield, the flask can then be placed in an ice bath.
- Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
- Drying: Dry the crystals under vacuum to remove all traces of the solvent. The final product should be a pure, crystalline solid. A purity of >99.5% is often achievable with this method.[5]

Strategic Role in Drug Discovery

The molecular architecture of **6-Chloro-5-iodonicotinic acid** provides three distinct points for chemical modification, making it a powerful building block for creating libraries of complex molecules.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 6-chloro-5-iodonicotinic acid CAS#: 59782-87-5 [amp.chemicalbook.com]
- 4. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 5. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 6. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [6-Chloro-5-iodonicotinic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358417#6-chloro-5-iodonicotinic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com